molecular formula C15H20O4 B12539145 Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate CAS No. 820215-79-0

Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate

Cat. No.: B12539145
CAS No.: 820215-79-0
M. Wt: 264.32 g/mol
InChI Key: DOJHSOQOXPVUOB-UHFFFAOYSA-N
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Description

Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate is a synthetic organic compound featuring a propanoate ester backbone linked to a substituted phenyl group. The phenyl ring is functionalized with a methoxy (-OCH₃) group at the 3-position and a propenyloxy (allyloxy, -OCH₂CH=CH₂) group at the 4-position.

Properties

CAS No.

820215-79-0

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 3-(3-methoxy-4-prop-2-enoxyphenyl)propanoate

InChI

InChI=1S/C15H20O4/c1-4-10-19-13-8-6-12(11-14(13)17-3)7-9-15(16)18-5-2/h4,6,8,11H,1,5,7,9-10H2,2-3H3

InChI Key

DOJHSOQOXPVUOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)OCC=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate typically involves the esterification of 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-{3-hydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid.

    Reduction: 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Inhibits enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.

    Neuroprotective Effects: Modulates signaling pathways involved in neuronal survival and function.

Comparison with Similar Compounds

Ethyl 3-[6-Chloro-4-Methyl-7-[(3-Trifluoromethylphenyl)Methoxy]Chromen-3-yl]Propanoate (CAS 573973-49-6)

  • Structure : Chromen ring substituted with chloro (Cl), methyl (CH₃), and 3-(trifluoromethyl)benzyloxy groups.
  • Properties :
    • Molecular weight: 484.85 g/mol
    • XLogP3: ~4.2 (higher lipophilicity due to CF₃ group)
    • Applications: Likely explored for pesticidal or medicinal activity due to halogenated and fluorinated motifs .

Ethyl 3-(4-Methyl-2-Oxo-7-Propoxychromen-3-yl)Propanoate (CAS 858753-29-4)

  • Structure : Chromen core with methyl, oxo, and propoxy substituents.

Ethyl 2-{[3-(2-Methyl-1,3-Thiazol-4-yl)-4-Oxo-2-(Trifluoromethyl)-4H-Chromen-7-yl]Oxy}Propanoate

  • Structure : Chromen ring fused with a thiazole heterocycle and trifluoromethyl group.
  • Properties : Enhanced electron-withdrawing effects from CF₃ and thiazole likely increase stability and bioavailability .

Functional Group Impact on Reactivity and Bioactivity

Compound Key Substituents Lipophilicity (XLogP3) Molecular Weight (g/mol) Potential Applications
Target Compound Methoxy, propenyloxy ~3.3 ~318.4 Not explicitly stated
Ethyl 3-(6-Chloro-4-Methyl-...)Propanoate Cl, CF₃-benzyloxy 4.2 484.85 Pesticides/Pharmaceuticals
Ethyl 3-(4-Methyl-2-Oxo-7-Propoxy...) Propoxy, methyl 3.1 318.4 Agrochemical intermediates
Fenoxaprop Ethyl Ester (Pesticide) Benzoxazolyloxy, phenoxy ~3.5 361.8 Herbicide (ACCase inhibitor)

Key Observations :

  • Bioactivity : Thiazole and trifluoromethyl groups in analogs correlate with pesticidal or antimicrobial activity .
  • Synthetic Utility : Propenyloxy groups (as in the target compound) may serve as click chemistry handles for further derivatization.

Physicochemical and Toxicological Data Gaps

While the target compound’s exact melting point, boiling point, and toxicity remain undocumented in the evidence, analogs like Ethyl 3-(6-Chloro-4-Methyl-7-[(3-Methylphenyl)Methoxy]-2-Oxochromen-3-yl)Propanoate (CAS 843615-72-5) provide indirect insights:

  • Molecular weight : 414.88 g/mol
  • Complexity : High (due to multiple substituents), suggesting challenges in synthesis and purification .
  • Safety: No IARC or ACGIH carcinogenicity classifications for related compounds, but alkyloxy groups may pose moderate inhalation or dermal hazards .

Research and Industrial Relevance

  • Agrochemicals: Ethyl propanoate derivatives with phenoxy or heterocyclic substituents (e.g., fenoxaprop ethyl ester) are widely used as herbicides, suggesting the target compound could be optimized for similar applications .
  • Medicinal Chemistry : Chromen-based analogs with trifluoromethyl or thiazole groups are explored for kinase inhibition or antimicrobial activity .

Biological Activity

Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including anticancer properties, antimicrobial activity, and other pharmacological effects.

Chemical Structure and Properties

This compound can be described by its molecular formula and structure. It features a methoxy group, an allyloxy substituent, and an ethyl ester functional group, which contribute to its chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, compounds containing methoxy and allyl functionalities have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of these groups enhances the interaction with cellular targets involved in proliferation and apoptosis.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Ethyl 3-{3-methoxy...}MCF-7 (breast cancer)TBDInduction of apoptosis
Similar Compound 1HeLa (cervical cancer)TBDInhibition of cell cycle
Similar Compound 2A549 (lung cancer)TBDModulation of signaling pathways

Antimicrobial Activity

The antimicrobial activity of ethyl esters has been explored in various studies. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusTBD µg/mL
Escherichia coliTBD µg/mL

Case Studies

  • Case Study on Anticancer Activity :
    A study investigated the effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in a concentration-dependent manner.
  • Case Study on Antimicrobial Efficacy :
    Another research focused on the antimicrobial properties against E. coli and S. aureus. The compound exhibited significant antibacterial activity, comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

Research Findings

Research indicates that the biological activity of this compound is influenced by its molecular structure. The presence of electron-donating groups such as methoxy enhances its reactivity and interaction with biological targets.

Key Findings :

  • Compounds with similar structures exhibit varying degrees of cytotoxicity depending on their substituents.
  • The allyl ether functionality may contribute to increased bioactivity due to enhanced lipophilicity, allowing better membrane penetration.

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